molecular formula C26H46O8 B14517337 Benzene, 1,2,4,5-tetrakis(diethoxymethyl)- CAS No. 62397-06-2

Benzene, 1,2,4,5-tetrakis(diethoxymethyl)-

Cat. No.: B14517337
CAS No.: 62397-06-2
M. Wt: 486.6 g/mol
InChI Key: ZPYCZERNBLMOGL-UHFFFAOYSA-N
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Description

Benzene, 1,2,4,5-tetrakis(diethoxymethyl)- is an organic compound with the molecular formula C26H46O8 It is a derivative of benzene, where four hydrogen atoms are replaced by diethoxymethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,2,4,5-tetrakis(diethoxymethyl)- typically involves the reaction of benzene with diethoxymethyl chloride in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the diethoxymethyl groups.

Industrial Production Methods: While specific industrial production methods for Benzene, 1,2,4,5-tetrakis(diethoxymethyl)- are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions: Benzene, 1,2,4,5-tetrakis(diethoxymethyl)- can undergo various chemical reactions, including:

    Oxidation: The diethoxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the diethoxymethyl groups to simpler alkyl groups.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the benzene ring reacts with electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products:

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alkyl-substituted benzene derivatives.

    Substitution: Various substituted benzene derivatives depending on the electrophile used.

Scientific Research Applications

Benzene, 1,2,4,5-tetrakis(diethoxymethyl)- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Benzene, 1,2,4,5-tetrakis(diethoxymethyl)- exerts its effects depends on the specific application. In chemical reactions, the diethoxymethyl groups can act as electron-donating groups, influencing the reactivity of the benzene ring. In biological systems, the compound may interact with enzymes or receptors, altering their activity and leading to various physiological effects.

Comparison with Similar Compounds

    Benzene, 1,2,4,5-tetramethyl- (Durene): Similar structure but with methyl groups instead of diethoxymethyl groups.

    Benzene, 1,2,4,5-tetrakis(1-methylethyl)-: Another derivative with isopropyl groups.

Properties

CAS No.

62397-06-2

Molecular Formula

C26H46O8

Molecular Weight

486.6 g/mol

IUPAC Name

1,2,4,5-tetrakis(diethoxymethyl)benzene

InChI

InChI=1S/C26H46O8/c1-9-27-23(28-10-2)19-17-21(25(31-13-5)32-14-6)22(26(33-15-7)34-16-8)18-20(19)24(29-11-3)30-12-4/h17-18,23-26H,9-16H2,1-8H3

InChI Key

ZPYCZERNBLMOGL-UHFFFAOYSA-N

Canonical SMILES

CCOC(C1=CC(=C(C=C1C(OCC)OCC)C(OCC)OCC)C(OCC)OCC)OCC

Origin of Product

United States

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